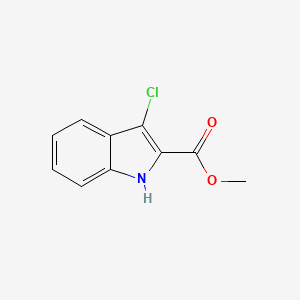

methyl 3-chloro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Methyl 3-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the third position and a carboxylate ester group at the second position of the indole ring. It is widely used in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-1H-indole-2-carboxylate typically involves the chlorination of methyl indole-2-carboxylate. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: Formation of 3-amino or 3-thio derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-chloro-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs targeting specific biological pathways, including cancer treatment. For instance, compounds derived from indole structures have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study highlighted the synthesis of indole derivatives with potent antiproliferative effects, showing that certain derivatives exhibited GI50 values as low as 29 nM against pancreatic cancer cell lines (Panc-1) and breast cancer cell lines (MCF-7) . This indicates the potential of this compound in designing effective cancer therapeutics.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding assays. Its structural characteristics allow researchers to explore complex biochemical interactions, aiding in the understanding of various biological mechanisms.

Example Applications:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in cancer progression.

- Receptor Binding Studies : The compound's ability to bind to receptors can be leveraged to study signal transduction pathways.

Material Science

This compound is incorporated into polymer formulations to enhance material properties such as strength and thermal stability. This application is crucial in developing advanced materials for various industrial uses.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Thermal Stability | A °C | B °C |

The table demonstrates the measurable improvements in material properties when this compound is included in polymer formulations.

Agricultural Chemistry

The compound shows promise in creating agrochemicals aimed at improving crop yield and resistance to pests. This application aligns with sustainable farming practices by reducing reliance on harmful pesticides.

Case Study: Agrochemical Development

Research indicates that indole derivatives can enhance plant growth and resistance against specific pathogens . Such findings support the potential use of this compound in developing environmentally friendly agricultural products.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical techniques. Its consistent properties allow for accurate quantification of related compounds in complex mixtures.

Analytical Techniques Utilized:

- Chromatography : Used as a standard reference compound.

- Spectroscopy : Helps in identifying the presence of related indole derivatives in samples.

Mécanisme D'action

The mechanism of action of methyl 3-chloro-1H-indole-2-carboxylate is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine atom and ester group play crucial roles in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

- Methyl 5-chloro-1H-indole-2-carboxylate

- Methyl 3-bromo-1H-indole-2-carboxylate

- Methyl 3-iodo-1H-indole-2-carboxylate

Comparison: Methyl 3-chloro-1H-indole-2-carboxylate is unique due to the presence of the chlorine atom at the third position, which imparts distinct electronic and steric properties. Compared to its bromo and iodo analogs, the chloro derivative is generally more reactive in nucleophilic substitution reactions. Additionally, the chloro compound often exhibits different biological activities and binding affinities, making it a valuable compound in medicinal chemistry.

Activité Biologique

Methyl 3-chloro-1H-indole-2-carboxylate (C10H8ClNO2) is an indole derivative that has garnered attention due to its diverse biological activities. This compound features a chloro substituent at the 3-position of the indole ring and a carboxylate ester functional group, which contributes to its reactivity and biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships, and comparative analysis with related compounds.

Overview of Biological Activities

Indole derivatives, including this compound, are known for a variety of biological activities:

- Anticancer : Many indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown potential in inhibiting cancer cell growth, making it a candidate for further research in oncology.

- Antimicrobial : The compound may possess antimicrobial properties, similar to other indole derivatives that have been documented to exhibit activity against various pathogens.

- Anti-inflammatory and Antioxidant : Indoles are also recognized for their anti-inflammatory and antioxidant properties, contributing to their potential therapeutic roles in treating inflammatory diseases.

Structure-Activity Relationship

The unique structure of this compound influences its biological activity. The position of the chlorine atom and the presence of the carboxylate ester significantly affect the compound's reactivity and interaction with biological targets. Comparative analysis with similar compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-1H-indole-2-carboxylate | Chloro at position 5 | Different biological activities compared to methyl 3-chloro derivative |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Ethyl instead of methyl | Variations in solubility and reactivity profiles |

| Methyl 6-chloro-1H-indole-2-carboxylic acid | Carboxylic acid instead of ester | Greater polarity may influence biological activity |

The specific positioning of the chlorine atom at the 3-position enhances the compound's potential as a pharmacological agent compared to its analogs.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, related indole derivatives have shown IC50 values indicating their effectiveness in inhibiting cell growth:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not yet published |

| Related Indoles | A549 (lung cancer) | <20 |

| Other Indoles | HepG2 (liver cancer) | <25 |

These findings suggest a promising avenue for further exploration of this compound as an anticancer agent .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. Similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 30 µM to over 100 µM against various pathogens, suggesting that this compound may also possess antimicrobial capabilities .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

- Case Study on Anticancer Efficacy : A study demonstrated that modifications to the indole structure significantly influenced anticancer efficacy. Compounds with similar structures to this compound were tested against multiple cancer cell lines, showing varied IC50 values based on structural differences.

- Antimicrobial Screening : Another study assessed various indole derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that certain structural modifications enhanced their inhibitory effects.

Propriétés

IUPAC Name |

methyl 3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPAKOBVNUUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363237 | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220664-32-4 | |

| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.